Erythronolide B Erythronolide B An impurity of Erythromycin. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 56S ribosomal subunit, blocking the progression of nascent polypeptide chains.
Brand Name: Vulcanchem
CAS No.: 3225-82-9
VCID: VC21352808
InChI: InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3
SMILES: CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C
Molecular Formula: C21H38O7
Molecular Weight: 402.5 g/mol

Erythronolide B

CAS No.: 3225-82-9

Cat. No.: VC21352808

Molecular Formula: C21H38O7

Molecular Weight: 402.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Erythronolide B - 3225-82-9

CAS No. 3225-82-9
Molecular Formula C21H38O7
Molecular Weight 402.5 g/mol
IUPAC Name 14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Standard InChI InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3
Standard InChI Key ZFBRGCCVTUPRFQ-UHFFFAOYSA-N
SMILES CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C
Canonical SMILES CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C
Appearance White Solid

Biosynthesis of Erythronolide B

Polyketide Synthase Pathway

The biosynthesis of Erythronolide B presents one of nature's most elegant examples of enzymatic precision. The process is catalyzed by a group of enzymes known as polyketide synthases (PKS), which sequentially add building blocks to create the complex polyketide backbone .

In the first phase of erythromycin biosynthesis, 6-deoxyerythronolide B is synthesized in an iterative fashion from one molecule of propionyl CoA and six molecules of methylmalonyl CoA. This process involves three large multi-functional proteins: DEBS1, DEBS2, and DEBS3 (DEBS standing for deoxyerythronolide B synthase) .

Each PKS module contains essential domains required to catalyze one cycle of chain extension:

  • Ketosynthase (KS): Facilitates carbon-carbon bond formation

  • Acyltransferase (AT): Transfers building blocks to the growing chain

  • Acyl carrier protein (ACP): Holds the growing polyketide chain

Additionally, variable domains perform modifications on the keto groups:

  • Ketoreductase (KR): Reduces keto groups to hydroxyl groups

  • Dehydratase (DH): Removes water to form double bonds

  • Enoyl reductase (ER): Reduces double bonds to single bonds

Enzymatic Mechanisms

The catalytic cycle of chain elongation in Erythronolide B biosynthesis begins with decarboxylative condensation of ACP-bound methylmalonic acid with KS-bound propionate. This is followed by acyl transfer of the newly formed ACP-bound polypropionate, setting the stage for the next iteration .

Table 1: Domains and Functions in Erythronolide B Biosynthesis

DomainAbbreviationFunction
KetosynthaseKSCatalyzes carbon-carbon bond formation through Claisen condensation
AcyltransferaseATSelects and transfers extender units to ACP
Acyl Carrier ProteinACPHolds growing polyketide chain
KetoreductaseKRReduces keto groups to hydroxyl groups
DehydrataseDHRemoves water to form double bonds
Enoyl ReductaseERReduces double bonds
ThioesteraseTECatalyzes off-loading and cyclization

The remarkable specificity of these enzymes results in precise stereochemical control at each step of biosynthesis. Throughout the entire biosynthetic sequence, the polyketide chains remain bound to the PKS until the final cyclization step .

Conversion from 6-Deoxyerythronolide B

The conversion of 6-deoxyerythronolide B to Erythronolide B represents the initial post-PKS modification in erythromycin biosynthesis. This transformation is catalyzed by a cytochrome P-450 enzyme that uses molecular oxygen to oxidize the C6 position of the macrolactone .

Chemical Synthesis Approaches

Corey's Synthesis (1978)

E.J. Corey reported the first total synthesis of Erythronolide B in 1978, marking a significant achievement in complex molecule synthesis. Corey's approach utilized a convergent strategy involving the coupling of two major fragments .

His synthesis incorporated a cis-fused bicycle (compound 13) for the synthesis of an intermediate (compound 14). The stereocenters at C2, C4, and C5 of this intermediate were carefully controlled in this strategic approach .

Corey's groundbreaking work demonstrated the feasibility of constructing this complex macrolide through careful stereochemical control and strategic bond formations.

Kochetkov's Synthesis (1987)

In 1987, Kochetkov completed the second total synthesis of Erythronolide B, employing different strategic disconnections and synthetic approaches than Corey .

This synthesis further demonstrated the multiple viable pathways to construct this complex natural product, contributing valuable methodological advances to the field of complex polyketide synthesis.

Mulzer's Synthesis (1991)

Mulzer's 1991 synthesis of Erythronolide B involved disconnection at the C6-C7 bond and employed the addition of a conjugated anion to a ketone. Specifically, this key step involved the addition of the conjugated anion of fragment 34 to ketone 35 .

The fragments were prepared from a common chiral building block (compound 37) via stereotriads 38 and 39. The C11/C12 and C2/C3 centers were established by stereo- and regioselective opening of an epoxide derived from this common building block .

Mulzer's synthesis also featured:

  • Installation of C13 and C5 chiral centers through stereoselective addition of Grignard reagents

  • A trans-selective Wittig reaction to form the sulfide fragment 34

  • Setting of C8 and C9 centers via hydroboration oxidation

This synthesis demonstrated an elegant approach to constructing the complex stereochemical array found in Erythronolide B.

Other Synthetic Strategies

Martin's approach focused on the synthesis of the C1-C10 fragment of Erythronolide B seco-acid. This strategy involved a reaction of compound 33 with an aldehyde constituting the C11-C14 segment, which was prepared using an Evans aldol reaction with propionaldehyde .

Table 2: Comparison of Major Synthetic Approaches to Erythronolide B

ChemistYearKey DisconnectionNotable Features
Corey1978Two-fragment couplingUsed cis-fused bicycle intermediate
Kochetkov1987Convergent synthesisAlternative disconnection strategy
Mulzer1991C6-C7 bondUsed common chiral building block
Martin-C10-C11 bondFocus on C1-C10 fragment synthesis

These diverse synthetic approaches highlight the different strategies that can be employed to construct complex polyketide natural products, each offering unique advantages and insights into stereoselective synthesis.

Biological and Pharmaceutical Significance

Role in Erythromycin Production

Erythronolide B serves as a crucial intermediate in the biosynthesis of erythromycin, a clinically important macrolide antibiotic. The transformation of Erythronolide B to erythromycin involves glycosylation steps, adding the sugar components L-cladinose and D-desosamine at the C3 and C5 positions, respectively .

The macrolide structure of Erythronolide B provides the essential scaffold upon which these modifications occur, ultimately leading to the functional antibiotic. Understanding this pathway has been valuable for developing semi-synthetic derivatives with improved properties.

Medicinal Applications

While Erythronolide B itself is primarily important as a precursor to clinically used antibiotics, the erythromycin family derived from it has significant medicinal applications. Erythromycins are broad-spectrum antibiotics used to treat various bacterial infections .

Because of its acid sensitivity and complex structure, modification of erythromycin has historically been difficult. This has driven research into understanding the biosynthetic pathway and developing alternative synthetic routes to access structural analogs with improved properties .

The growing concern of antibiotic-resistant strains of bacteria has furthered interest in erythromycin derivatives and their biosynthetic pathways, including the role of Erythronolide B as a critical intermediate.

Modern Research and Future Perspectives

Current Research Trends

Current research on Erythronolide B focuses on several key areas:

  • Enzyme engineering to modify the biosynthetic pathway for the production of novel erythromycin derivatives

  • Development of more efficient synthetic routes to access Erythronolide B and related structures

  • Understanding the specific molecular interactions between erythromycin-derived antibiotics and their bacterial targets

  • Exploration of heterologous expression systems for the production of Erythronolide B in non-native hosts

Notably, research has demonstrated the production of the polyketide skeleton 6-deoxyerythronolide B (the precursor to Erythronolide B) in Escherichia coli, suggesting potential for engineered biosynthetic production in alternative microorganisms .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator